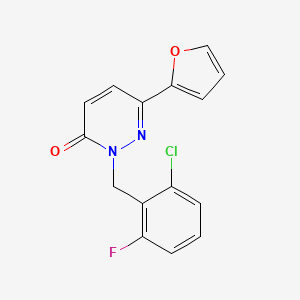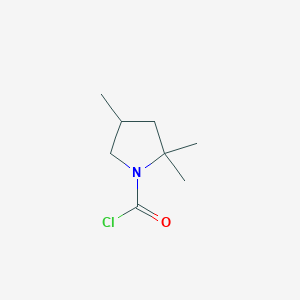![molecular formula C10H11ClF5NO B2865182 (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470279-95-7](/img/structure/B2865182.png)
(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic molecule. It contains several functional groups, including an aliphatic primary amine, an aromatic ether, and multiple fluorine atoms .
Molecular Structure Analysis
The molecule has a chiral center at the carbon atom bearing the amine and trifluoromethyl groups, which gives it its (1S) configuration . The molecule also contains an aromatic ring with a fluoroethoxy substituent .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions. Its unique structure and reactivity make it suitable for creating complex molecular architectures often required in pharmaceuticals and agrochemicals .
Boron Neutron Capture Therapy (BNCT)
As a boric acid derivative, EN300-27103582 has potential applications in BNCT, a binary cancer treatment method that targets tumors at the cellular level. The compound could be used to deliver boron to malignant cells, which are then irradiated with neutrons to produce cytotoxic particles .
Drug Delivery Systems
The compound’s structure allows for the development of feedback control drug transport polymers. These polymers can be engineered to release therapeutic agents in response to specific physiological triggers, enhancing the efficacy and safety of treatments .
Suzuki Coupling Reactions
EN300-27103582 can act as a nucleophile in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This application is significant in the synthesis of various organic compounds, including those used in OLEDs and pharmaceuticals .
Fluorine-Containing Pharmaceuticals
The presence of fluorine atoms in the compound enhances its biological activity, stability, and drug resistance. This makes EN300-27103582 a candidate for the development of new fluorine-containing drugs, which are increasingly prevalent in modern medicinal chemistry .
Anesthetic Properties
The compound has been studied for its potential use as an amide local anesthetic. Its application in clinical cancer surgery could offer benefits in terms of treatment and post-operative recovery .
Molecular Electrostatic Potential Analysis
Density Functional Theory (DFT) studies on EN300-27103582 can reveal insights into its molecular electrostatic potential, aiding in the understanding of its reactivity and interactions with other molecules. This is crucial for designing molecules with desired properties .
Frontier Molecular Orbitals Study
DFT is also used to study the frontier molecular orbitals of EN300-27103582. This analysis helps predict the compound’s behavior in chemical reactions and its potential as a catalyst or a reactant in various organic transformations .
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMTWLSRZEJQH-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)
![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)



![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)
